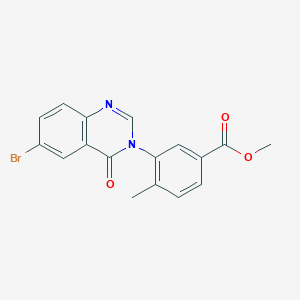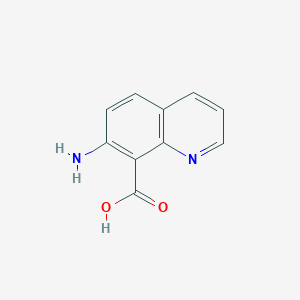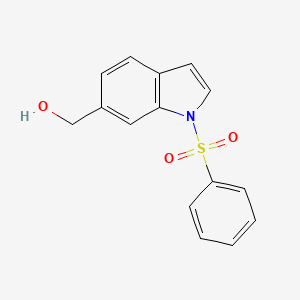
1-(phenylsulfonyl)-1H-Indole-6-methanol
描述
1-(phenylsulfonyl)-1H-Indole-6-methanol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-1H-Indole-6-methanol typically involves the sulfonylation of indole derivatives followed by the introduction of a methanol group. One common synthetic route includes:
Sulfonylation of Indole: The indole core is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out at room temperature to yield the sulfonylated indole derivative.
Introduction of Methanol Group: The sulfonylated indole derivative is then treated with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the 6-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
1-(phenylsulfonyl)-1H-Indole-6-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are commonly used.
Major Products Formed
Oxidation: Formation of (1-benzenesulfonyl-1H-indol-6-yl)-aldehyde or (1-benzenesulfonyl-1H-indol-6-yl)-carboxylic acid.
Reduction: Formation of (1-benzenesulfonyl-1H-indol-6-yl)-sulfide or (1-benzenesulfonyl-1H-indol-6-yl)-thiol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学研究应用
1-(phenylsulfonyl)-1H-Indole-6-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(phenylsulfonyl)-1H-Indole-6-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
(1-benzenesulfonyl-1H-indol-6-yl)-boronic acid: Similar structure but contains a boronic acid group instead of a methanol group.
(1-benzenesulfonyl-1H-indol-6-yl)-amine: Contains an amine group instead of a methanol group.
(1-benzenesulfonyl-1H-indol-6-yl)-carboxylic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness
1-(phenylsulfonyl)-1H-Indole-6-methanol is unique due to its specific combination of a benzenesulfonyl group and a methanol group attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C15H13NO3S |
|---|---|
分子量 |
287.3 g/mol |
IUPAC 名称 |
[1-(benzenesulfonyl)indol-6-yl]methanol |
InChI |
InChI=1S/C15H13NO3S/c17-11-12-6-7-13-8-9-16(15(13)10-12)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2 |
InChI 键 |
DIGHGXHDUDLCDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
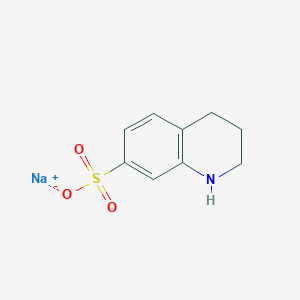
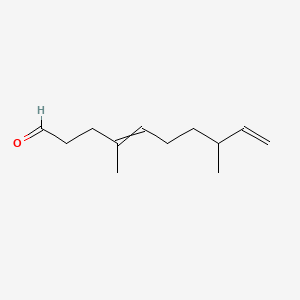
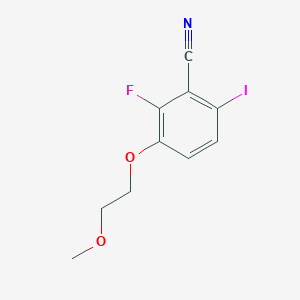
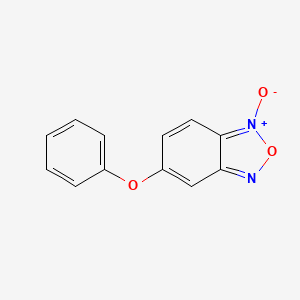
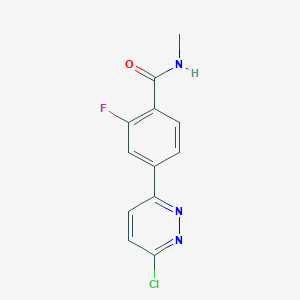

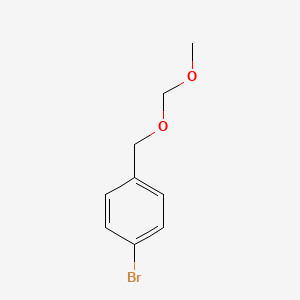
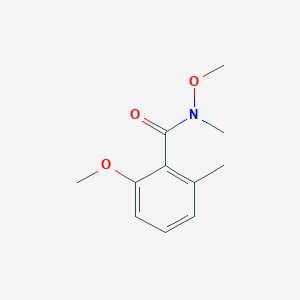
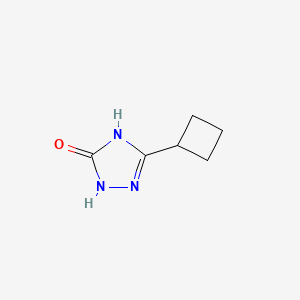
![3-Carboxy-7-chloromethylthieno[2, 3-c]pyridine](/img/structure/B8448252.png)
![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-7-yl)ethanol](/img/structure/B8448253.png)
![2-[1-(2-Benzyloxyethyl)cyclohexyl]ethanol](/img/structure/B8448264.png)
